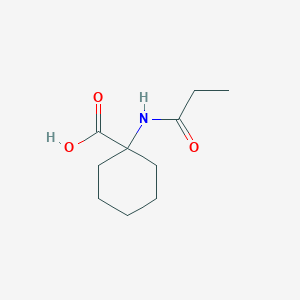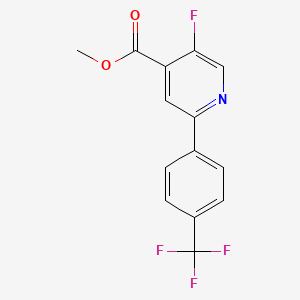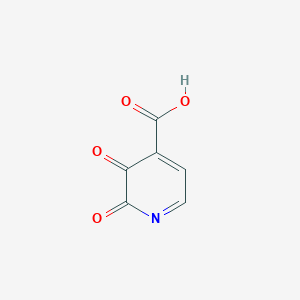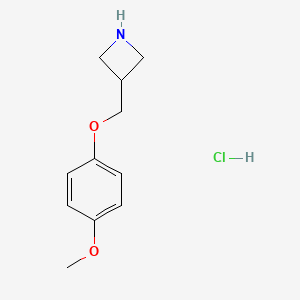
(2S)-2-(dimethoxymethyl)oxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(dimethoxymethyl)oxolan-3-one is a cyclic, oxygenated hydrocarbon It is a derivative of oxolan-3-one, which is a five-membered lactone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethoxymethyl)oxolan-3-one typically involves the reaction of oxolan-3-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(dimethoxymethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(dimethoxymethyl)oxolan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biofuels and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2-(dimethoxymethyl)oxolan-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolan-3-one: The parent compound, which lacks the dimethoxymethyl group.
(2R)-2-(dimethoxymethyl)oxolan-3-one: The enantiomer of the compound.
2-(methoxymethyl)oxolan-3-one: A derivative with only one methoxy group.
Uniqueness
(2S)-2-(dimethoxymethyl)oxolan-3-one is unique due to its specific stereochemistry and the presence of two methoxy groups. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H12O4 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2S)-2-(dimethoxymethyl)oxolan-3-one |
InChI |
InChI=1S/C7H12O4/c1-9-7(10-2)6-5(8)3-4-11-6/h6-7H,3-4H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
ZNGILWZHLQQYOZ-ZCFIWIBFSA-N |
Isomerische SMILES |
COC([C@H]1C(=O)CCO1)OC |
Kanonische SMILES |
COC(C1C(=O)CCO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)









![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)

![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)
